![molecular formula C25H26N4O6S B2356840 7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-47-9](/img/no-structure.png)

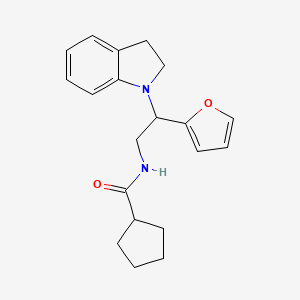

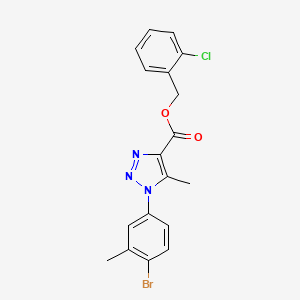

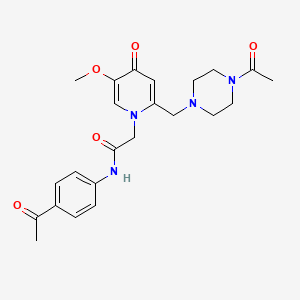

7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Neuropharmacology

Dopamine Receptor Agonism: This compound contains structural motifs that are indicative of dopamine receptor agonism, similar to drugs like Piribedil . It could be researched for its potential to treat neurological disorders such as Parkinson’s disease by stimulating dopamine receptors in the brain.

Cardiovascular Research

Vasodilation Effects: The benzodioxolylmethyl group within the compound’s structure is known to have vasodilatory effects . This could be explored for the treatment of peripheral vascular diseases and improving blood flow in cardiovascular research.

Oncology

Anticancer Properties: Some derivatives of benzodioxole have shown selectivity between cancer cells and normal cells . The compound could be investigated for its efficacy and selectivity in targeting cancer cells without affecting healthy cells.

Pharmacokinetics

Drug Metabolism and Excretion: The compound’s metabolites and their renal excretion can be studied to understand its pharmacokinetic properties. This research could inform dosage and delivery methods for therapeutic applications .

Ophthalmology

Retinal Therapeutics: Due to its structural similarity to compounds known to affect retinal blood flow, this compound could be studied for its potential to treat retinal deficiencies and improve visual acuity .

Neurology

Cognitive Function Improvement: Compounds with similar structures have been used to improve cognitive symptoms in the elderly, such as attention and memory deficits. This compound could be researched for its neuroprotective and cognitive-enhancing properties .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-chloro-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one with 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylic acid followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "7-chloro-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Chloroform", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 7-chloro-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one (1.0 g) and 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylic acid (1.2 g) in methanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated solid.", "Step 4: Wash the solid with methanol and dry under vacuum to yield the crude product.", "Step 5: Dissolve the crude product in chloroform (20 mL) and add sodium triacetoxyborohydride (1.5 g).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Quench the reaction by adding water (20 mL) and stirring for 30 minutes.", "Step 8: Separate the organic layer and wash with water (2 x 20 mL).", "Step 9: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 10: Purify the crude product by column chromatography using chloroform/methanol (9:1) as the eluent.", "Step 11: Recrystallize the purified product from methanol to yield the final product." ] } | |

Número CAS |

688054-47-9 |

Nombre del producto |

7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Fórmula molecular |

C25H26N4O6S |

Peso molecular |

510.57 |

Nombre IUPAC |

7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C25H26N4O6S/c30-23(28-8-6-27(7-9-28)13-16-3-4-19-20(10-16)33-14-32-19)2-1-5-29-24(31)17-11-21-22(35-15-34-21)12-18(17)26-25(29)36/h3-4,10-12H,1-2,5-9,13-15H2,(H,26,36) |

Clave InChI |

VMSHLXFJJOYZGH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)

![2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate](/img/structure/B2356767.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2356775.png)

triazin-4-one](/img/structure/B2356780.png)